molecular formula C19H21N5O4 B2647140 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396783-52-0

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2647140
CAS No.: 1396783-52-0
M. Wt: 383.408
InChI Key: SAZJDZGJHPOPTG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a pyrazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Synthesis of the Pyrazine Intermediate: Pyrazine derivatives can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The benzodioxole and pyrazine intermediates are coupled using a piperidine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-18(19(26)23-14-1-2-15-16(9-14)28-12-27-15)22-10-13-3-7-24(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZJDZGJHPOPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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